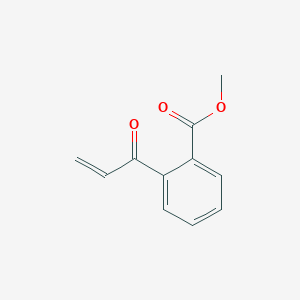

Methyl 2-acryloylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 2-prop-2-enoylbenzoate |

InChI |

InChI=1S/C11H10O3/c1-3-10(12)8-6-4-5-7-9(8)11(13)14-2/h3-7H,1H2,2H3 |

InChI Key |

VUXMOJAPHPVUEF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C=C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes to Methyl 2-acryloylbenzoate

The preparation of this compound can be achieved through several classical organic transformations, including esterification, acryloylation, and modern cross-coupling reactions. Each of these routes offers distinct advantages and is governed by specific mechanistic pathways and reaction conditions.

Esterification Reactions and Their Mechanistic Variants

A primary route to this compound involves the esterification of 2-acryloylbenzoic acid with methanol (B129727). The most common method for this transformation is the Fischer esterification, which is an acid-catalyzed equilibrium process. study.combrainly.comtcu.edu

The mechanism of Fischer esterification proceeds through several key steps: study.combrainly.com

Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by a strong acid catalyst, such as sulfuric acid, making the carbonyl carbon more electrophilic. study.combrainly.com

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. study.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final ester product, this compound, and regenerate the acid catalyst.

Since Fischer esterification is a reversible reaction, the equilibrium can be shifted toward the product side by using a large excess of the alcohol (methanol) or by removing water as it is formed, in accordance with Le Chatelier's principle. tcu.edu

Table 1: Mechanistic Steps of Fischer Esterification for this compound Synthesis

| Step | Description |

| 1 | Protonation of the carbonyl group of 2-acryloylbenzoic acid. |

| 2 | Nucleophilic attack of methanol on the protonated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer to a hydroxyl group, forming a good leaving group. |

| 5 | Elimination of a water molecule. |

| 6 | Deprotonation to yield this compound. |

Acryloylation Procedures and Associated Reaction Conditions

An alternative synthetic approach is the acryloylation of a suitable precursor, such as methyl salicylate (B1505791) (methyl 2-hydroxybenzoate). This method involves the formation of an ester linkage with the phenolic hydroxyl group. The most common reagent for this purpose is acryloyl chloride. wikipedia.org

The reaction typically proceeds in the presence of a base, which deprotonates the phenolic hydroxyl group of methyl salicylate to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbonyl carbon of acryloyl chloride in a nucleophilic acyl substitution reaction, displacing the chloride ion and forming the desired product, this compound.

Commonly used bases for this transformation include tertiary amines like triethylamine (B128534) or pyridine. The reaction is usually carried out in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at controlled temperatures to manage the exothermic nature of the reaction and minimize side reactions.

Another potential, though less direct, method is the Friedel-Crafts acylation of methyl benzoate (B1203000). chemguide.co.ukyoutube.com However, this approach is often complicated by the deactivating nature of the ester group on the aromatic ring and potential issues with regioselectivity. The reaction would require a strong Lewis acid catalyst, such as aluminum chloride, and would likely result in a mixture of isomers. chemguide.co.ukgoogle.com

Coupling Reactions and Cross-Coupling Methodologies (e.g., Negishi Acylative Coupling adaptations)

Modern cross-coupling methodologies offer powerful tools for the construction of carbon-carbon bonds and can be adapted for the synthesis of ketones, including this compound. The Negishi acylative coupling is a particularly relevant example. nih.govmdpi.com This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc reagent with an acyl chloride. mdpi.com

An adaptation of the Negishi acylative coupling for the synthesis of this compound could involve the following key components:

Organozinc Reagent: A functionalized arylzinc halide, such as (2-(methoxycarbonyl)phenyl)zinc chloride, would be required. This could be prepared from the corresponding aryl halide (e.g., methyl 2-chlorobenzoate) through oxidative addition of zinc metal or via transmetalation from an organolithium or Grignard reagent.

Acylating Agent: Acryloyl chloride would serve as the acylating agent. wikipedia.org

Catalyst: A palladium(0) or nickel(0) complex, often generated in situ, would be used to catalyze the coupling reaction.

The catalytic cycle for the Negishi coupling generally involves three main steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) undergoes oxidative addition to the aryl halide (if starting from a precursor to the organozinc reagent) or the acyl chloride.

Transmetalation: The organozinc reagent transfers its organic group to the metal center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product, regenerating the low-valent metal catalyst.

A significant advantage of the Negishi coupling is its high functional group tolerance, which would be beneficial given the presence of the ester group in the target molecule. mdpi.com

Multi-Step Synthesis Design and Optimization Strategies

The synthesis of this compound can be designed as a multi-step process, allowing for greater flexibility in the choice of starting materials and reaction conditions. Two plausible multi-step routes are outlined below:

Route A: Esterification followed by Acryloylation

Esterification: Start with salicylic (B10762653) acid and perform a Fischer esterification with methanol to produce methyl salicylate.

Acryloylation: Acryloylate the resulting methyl salicylate with acryloyl chloride in the presence of a base.

Route B: Halogenation, Esterification, and Cross-Coupling

Halogenation: Begin with a suitable benzoic acid derivative and introduce a halogen (e.g., chlorine or bromine) at the ortho position.

Esterification: Convert the carboxylic acid group to a methyl ester.

Organozinc Formation: Prepare the corresponding organozinc reagent from the aryl halide.

Negishi Coupling: Perform a Negishi acylative coupling with acryloyl chloride.

Optimization of these synthetic routes involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key optimization strategies include:

Catalyst Screening: Evaluating different acid catalysts for esterification or transition metal catalysts and ligands for cross-coupling reactions.

Solvent Selection: Choosing an appropriate solvent that ensures good solubility of reactants and facilitates the desired reaction pathway.

Temperature and Time Control: Determining the optimal temperature and reaction time to achieve complete conversion without promoting decomposition or side reactions.

Stoichiometry of Reagents: Adjusting the molar ratios of reactants and reagents to drive the reaction to completion and minimize waste.

Innovations in Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. york.ac.uk These principles can be applied to the synthesis of this compound to create more environmentally benign methodologies.

Catalytic Systems for Enhanced Efficiency and Selectivity

A key area of innovation in green chemistry is the development of advanced catalytic systems that offer improved efficiency, selectivity, and recyclability.

For the esterification step, traditional homogeneous acid catalysts like sulfuric acid can be replaced with heterogeneous solid acid catalysts. iupac.orgmdpi.com These catalysts offer several advantages:

Ease of Separation: Solid catalysts can be easily separated from the reaction mixture by simple filtration, eliminating the need for aqueous workups and reducing wastewater generation. mdpi.com

Reduced Corrosion: Solid acids are generally less corrosive than mineral acids, leading to safer handling and reduced equipment wear.

Examples of solid acid catalysts that could be employed for the synthesis of this compound include:

Sulfonated Resins: Materials like Amberlyst-15.

Zeolites and Clays: Such as montmorillonite (B579905) K-10. nih.gov

Supported Acids: Sulfuric acid or heteropolyacids supported on silica (B1680970) or other inorganic materials. iupac.org

Zirconium-based Solid Acids: Zirconium/titanium solid acids have shown good activity in the synthesis of methyl benzoate derivatives. mdpi.com

Table 2: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid | High activity, low cost | Difficult to separate, corrosive, generates waste |

| Heterogeneous | Zeolites, Sulfonated Resins, Zr/Ti Oxides | Easy separation, recyclable, less corrosive | Potentially lower activity, may require higher temperatures |

| Biocatalysts | Lipases | High selectivity, mild conditions, biodegradable | Higher cost, potential for denaturation |

Biocatalysis, using enzymes such as lipases, represents another green approach to esterification. nih.govnih.gov Lipases can catalyze ester synthesis under mild reaction conditions (neutral pH and moderate temperatures) with high selectivity, often avoiding the need for protecting groups. The use of immobilized enzymes can further simplify catalyst recovery and reuse.

For acryloylation and cross-coupling reactions, green innovations focus on developing catalysts that can operate in more environmentally friendly solvents, such as water or bio-based solvents, and under milder conditions to reduce energy consumption. The development of highly active and selective catalysts also allows for lower catalyst loadings, minimizing metal contamination in the final product.

Solvent-Free and Reduced-Solvent Synthesis Techniques

Searches of chemical databases and academic journals did not yield any specific studies detailing the synthesis of this compound using solvent-free or reduced-solvent techniques. Green chemistry initiatives often promote these methods to minimize environmental impact, but their application to the production of this particular compound has not been documented in the available literature. Consequently, there are no research findings or comparative data on reaction efficiency, yield, or purity under these conditions to report.

Microwave-Assisted and Flow Chemistry Applications

There is no specific information available on the application of microwave-assisted synthesis or flow chemistry techniques for the production of this compound. While microwave irradiation and continuous flow processes are modern techniques used to enhance reaction rates, improve yields, and increase safety and scalability in organic synthesis, their specific use-case for this compound has not been reported. pharmasalmanac.com As a result, no data on reaction times, yields, or process parameters for these methods exists for this compound.

Kinetic and Thermodynamic Studies of Formation Reactions

Detailed kinetic and thermodynamic studies concerning the formation of this compound are not present in the accessible scientific literature. Such studies are crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety and efficiency.

No published research was found that focuses on the determination of reaction rates or the activation energy for the synthesis of this compound. This information is fundamental to chemical kinetics but has not been established for this compound's formation. Therefore, data tables or quantitative analysis of its reaction kinetics cannot be provided.

There is a lack of information regarding equilibrium studies and reaction pathway modeling for the formation of this compound. Computational and experimental studies to determine the thermodynamic stability, equilibrium constants, and to model the most likely reaction pathways have not been reported.

Based on a comprehensive search of available scientific literature, detailed research findings regarding the specific polymerization behavior of this compound are not publicly available. There is a significant lack of published data concerning its homopolymerization, copolymerization with corresponding reactivity ratios, or its behavior in controlled/living radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).

Therefore, it is not possible to generate a scientifically accurate and detailed article that adheres to the strict outline provided for the compound "this compound". The concepts outlined in the request—such as radical polymerization mechanisms, copolymerization kinetics, and ATRP—are well-established principles in polymer science. However, applying these concepts specifically to this compound would require experimental data that does not appear to be in the public domain.

Writing the article as requested would necessitate speculation or the use of data from other, structurally different monomers, which would violate the core requirement of focusing solely on this compound.

Polymerization Science and Macromolecular Architectures

Radical Polymerization of Methyl 2-acryloylbenzoate

Controlled/Living Radical Polymerization (CRP) Techniques

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Mechanisms and Agent Design

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). nih.govsigmaaldrich.com

The core of the RAFT mechanism involves a rapid, reversible transfer process where a propagating polymer radical adds to the RAFT agent, forming a dormant intermediate. This intermediate can then fragment, releasing either the original propagating radical or a new radical (the 'R' group from the initial RAFT agent) that can initiate a new polymer chain. nih.gov This rapid equilibrium between active (propagating radicals) and dormant (thiocarbonylthio-capped) polymer chains ensures that all chains have a similar probability of growth, leading to low dispersity. sigmaaldrich.com

The effectiveness of RAFT polymerization is critically dependent on the choice of the RAFT agent, which must be tailored to the specific monomer being polymerized. The structure of the RAFT agent is generally given as Z-C(=S)S-R. The 'Z' group influences the reactivity of the C=S double bond and stabilizes the intermediate radical, while the 'R' group must be a good homolytic leaving group capable of efficiently reinitiating polymerization. nih.govnumberanalytics.com

For methacrylate (B99206) monomers like this compound, which are considered 'more-activated monomers' (MAMs), specific RAFT agent designs are required for effective control. sigmaaldrich.com

Dithiobenzoates and Trithiocarbonates : These classes of RAFT agents are generally effective for controlling the polymerization of methacrylates. numberanalytics.com Aromatic dithioesters are among the most active RAFT agents for MAMs. sigmaaldrich.com

R Group Selection : The choice of the 'R' group is particularly critical for methacrylates to ensure efficient reinitiation. sigmaaldrich.com Tertiary cyanoalkyl groups are often employed in some of the most effective RAFT agents for this class of monomers. sigmaaldrich.com

Z Group Selection : The 'Z' group modulates the stability of the intermediate radical. For methacrylates, an appropriate Z group is crucial to balance the rates of addition and fragmentation. numberanalytics.com

Table 1: RAFT Agents Suitable for Methacrylate Polymerization

| RAFT Agent Type | General Structure | Z Group Example | R Group Example | Applicability |

|---|---|---|---|---|

| Dithiobenzoate | Aryl-C(=S)S-R | Phenyl | Cyanomethyl | General utility for MAMs sigmaaldrich.com |

| Trithiocarbonate | Alkyl-S-C(=S)S-R | Dodecyl | 2-Cyano-4-carboxybut-2-yl | Good control for MAMs sigmaaldrich.com |

| Dithiocarbamate | R'₂N-C(=S)S-R | N,N-Diethyl | Benzyl (B1604629) | Generally less active, used for 'less-activated monomers' (LAMs) sigmaaldrich.comnumberanalytics.com |

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) was the first technique developed for controlled radical polymerization. bohrium.com The mechanism is based on the reversible thermal homolysis of a C-ON bond in an alkoxyamine species. mdpi.com This process generates a propagating alkyl radical and a stable nitroxyl (B88944) radical. The nitroxide acts as a persistent radical that reversibly combines with the growing polymer chain end, establishing an equilibrium between active and dormant species. mdpi.comresearchgate.net This dynamic equilibrium, governed by the Persistent Radical Effect, allows for controlled chain growth. mdpi.com

Historically, the application of NMP to methacrylate monomers has been challenging. bohrium.com First-generation nitroxides like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) are effective for styrene (B11656) but fail to control methacrylate polymerization. researchgate.net The development of second-generation nitroxides, particularly N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-N-oxyl (known as SG1), expanded the scope of NMP to include acrylates and acrylamides. bohrium.comresearchgate.net However, even with SG1-based alkoxyamines, direct homopolymerization of methacrylates remains largely uncontrolled. bohrium.com

A successful strategy to overcome this limitation is the "copolymerization approach". bohrium.com This involves adding a small amount of a "controlling comonomer," typically a styrenic monomer, to the methacrylate polymerization. bohrium.com The presence of a few styrene units at the propagating chain end allows the SG1 nitroxide to effectively cap the chain and maintain control over the polymerization. Research has shown that as little as 5 mol% of a styrenic comonomer can enable controlled polymerization of methacrylates like methyl methacrylate (MMA) and oligoethylene glycol methyl ether methacrylate (OEGMA). bohrium.com

For this compound, a similar copolymerization strategy would likely be required for successful NMP. The polymerization would involve:

Initiation : Using an SG1-based alkoxyamine initiator, such as MAMA-SG1 (BlocBuilder®).

Controlling Comonomer : Introducing a small fraction of a monomer like styrene.

Propagation : The copolymerization would proceed with the nitroxide reversibly capping the chain, with control being exerted primarily when a styrenic unit is at the chain end.

The bulky nature of the this compound monomer might influence the copolymerization kinetics and the optimal amount of controlling comonomer required.

Single-Electron Transfer Living Radical Polymerization (SET-LRP) Applications

Single-Electron Transfer Living Radical Polymerization (SET-LRP) is a robust method for synthesizing well-defined polymers from a wide range of functional monomers, including acrylates and methacrylates. rsc.orgnih.gov The mechanism is proposed to involve an outer-sphere single-electron transfer from a metallic catalyst, typically copper(0) (Cu(0)), to an alkyl halide initiator. nih.govcmu.edu This generates a radical that initiates polymerization and a copper(I) halide species. The deactivation step involves the reaction of the propagating radical with a copper(II) halide species (Cu(II)X₂). nih.gov

A key feature of SET-LRP is its ability to proceed at very high rates, even at room temperature, particularly in polar solvents like H₂O, alcohols, or DMSO. nih.govrsc.org In these solvents, it is suggested that Cu(I) species can disproportionate into Cu(0) and Cu(II), providing the necessary components for the activation and deactivation cycles. nih.gov This allows for the rapid synthesis of high molecular weight polymers with narrow molecular weight distributions and high end-group fidelity. rsc.org

The versatility of SET-LRP makes it a suitable candidate for the polymerization of functional monomers like this compound. The applications of SET-LRP are extensive and include the synthesis of:

Well-defined Homopolymers : From acrylates, methacrylates, and acrylamides. rsc.org

Block Copolymers : High end-group fidelity allows for sequential monomer addition to create block copolymers. rsc.org

Complex Architectures : The technique can be used to prepare materials like glycopolymers and polymer-protein conjugates. rsc.org

For this compound, a typical SET-LRP system would consist of the monomer, an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate), a copper(0) source (like Cu(0) wire), a ligand (e.g., Me₆-TREN), and a polar solvent. nih.govrsc.org The ester group on the benzoate (B1203000) ring of the monomer is expected to be tolerant of these conditions. The polymerization of MMA has been successfully demonstrated using SET-LRP, indicating its potential applicability to other methacrylate derivatives. cmu.edu

Table 2: Comparison of CRP Methods for Methacrylates

| Technique | Activating Species | Deactivating Species | Key Components | Suitability for this compound |

|---|---|---|---|---|

| RAFT | Propagating Radical (P•) | RAFT-adduct Radical | Initiator, RAFT Agent (CTA) | High; requires specific CTA design for control. sigmaaldrich.com |

| NMP | Alkoxyamine (P-ONR₂) | Nitroxide Radical (•ONR₂) | Alkoxyamine Initiator | Low for homopolymerization; feasible with a styrenic controlling comonomer. bohrium.com |

| SET-LRP | Cu(0) | Cu(II)X₂ | Initiator (R-X), Cu(0), Ligand, Polar Solvent | High; suitable for functional methacrylates. rsc.orgnih.gov |

Anionic and Cationic Polymerization Investigations

Anionic polymerization can produce polymers with very low dispersity and well-defined microstructures, provided that side reactions are eliminated. For methacrylate esters like this compound, the propagating species is a carbanion with an enolate structure. cmu.edu However, the electrophilic carbonyl group of the ester makes these monomers susceptible to side reactions, such as nucleophilic attack by the initiator or the propagating chain end. cmu.edulibretexts.org

Initiator Systems:

Organolithium Compounds : Initiators like butyllithium (B86547) are common but can lead to side reactions with the ester group. libretexts.org

Ligated Initiators : To suppress side reactions, bulky and less nucleophilic initiators are used. These include 1,1-diphenylhexyllithium or systems where the lithium cation is complexed by ligands (ligated anionic polymerization). cmu.eduuliege.be

Metal-Free Initiators : Tetrabutylammonium salts have been investigated, but can result in incomplete initiation and broad molecular weight distributions due to side reactions like Hofmann elimination. cmu.edu

Conditions and Mechanisms: The polymerization is highly sensitive to impurities and must be conducted under stringent anhydrous and anaerobic conditions. The solvent plays a crucial role in determining the polymer's stereochemistry. In non-polar solvents like toluene, isotactic poly(methyl methacrylate) (PMMA) is typically formed, whereas polar solvents like tetrahydrofuran (B95107) (THF) lead to highly syndiotactic PMMA. cmu.edu

For this compound, the bulky ortho-substituent might sterically hinder the undesired side attack on the carbonyl group, potentially improving the livingness of the polymerization compared to simpler methacrylates. However, the additional ester group on the benzene (B151609) ring presents another potential site for nucleophilic attack, complicating the system.

Cationic polymerization of vinyl monomers is generally effective for those with electron-donating substituents that can stabilize the propagating carbocation. Standard methacrylate monomers, which have an electron-withdrawing ester group, are not typically polymerized cationically under conventional conditions. The ester group destabilizes the adjacent carbocation, making initiation and propagation difficult.

However, recent advances have demonstrated the possibility of controlled cationic polymerization for specific vinyl monomers using photocatalysis. chemrxiv.org These systems often use a photocatalyst that, upon irradiation with visible light, can induce the formation of a propagating cation from a suitable chain transfer agent (CTA). chemrxiv.org

Potential:

Photoinduced Polymerization : A visible-light-controlled living cationic polymerization has been shown for 4-methoxystyrene, a monomer with an electron-donating group. chemrxiv.org Adapting such a system to a methacrylate would be a significant challenge.

Specialized Monomers : Cationic polymerization is more feasible for vinyl ethers or other monomers capable of stabilizing a positive charge. uliege.be

Challenges for this compound:

Electronic Destabilization : The primary challenge is the electron-withdrawing nature of the methacrylate's ester group, which would destabilize the carbocationic propagating center.

Side Reactions : The two carbonyl groups (methacrylate and benzoate) are potential sites for nucleophilic attack by counter-ions or other species in the reaction medium, leading to termination.

Initiator Compatibility : Finding an initiating system that can efficiently generate propagating cations from this compound without being consumed by side reactions would be difficult. beilstein-journals.orgrsc.org

Due to these fundamental challenges, cationic polymerization is generally considered an unsuitable method for methacrylate-type monomers like this compound.

Polymer Architecture Control and Network Formation

The architecture of a polymer—whether it is linear, branched, star-shaped, or part of a cross-linked network—profoundly influences its material properties. cmu.edu Controlled polymerization techniques like RAFT and SET-LRP are powerful tools for designing and synthesizing polymers with precise architectures. rsc.orgresearchgate.net

Control of Architecture:

Linear Polymers : All the discussed controlled polymerization methods can produce simple linear chains with controlled length and low dispersity.

Block Copolymers : The high end-group fidelity of RAFT and SET-LRP allows for the synthesis of diblock or multiblock copolymers by sequential addition of different monomers. nih.govrsc.org For instance, a polymer of this compound could be chain-extended with another monomer to create a block copolymer.

Star Polymers : These architectures can be synthesized using a "core-first" approach with a multifunctional initiator or a "grafting-to" approach where pre-made polymer arms are attached to a multifunctional core molecule. researchgate.net RAFT polymerization is particularly well-suited for these strategies. researchgate.net

Branched Polymers : Branched or comb-like polymers can be created by copolymerizing a standard monomer with a monomer that contains an initiator site (an "inimer") or by using a polymerizable RAFT agent. cmu.edu

Network Formation: Polymer networks are formed when polymer chains are connected by cross-links. cmu.edu This can be achieved by incorporating a divinyl monomer (a cross-linker) during the polymerization of this compound. Using a controlled polymerization technique allows for the formation of more uniform networks.

Alternatively, functional groups can be incorporated into the polymer chains for post-polymerization cross-linking. For example, if a comonomer with a reactive handle (e.g., a furan (B31954) or an azide (B81097) group) is included in the polymerization of this compound, the resulting linear or branched polymers can be cross-linked into a network using efficient "click" chemistry reactions. rsc.org This approach offers excellent control over the network structure, including the cross-link density. rsc.org

Synthesis of Block and Graft Copolymers

The creation of block and graft copolymers allows for the combination of distinct polymer properties into a single macromolecule. For a monomer like this compound, these advanced architectures can be achieved through controlled radical polymerization (CRP) techniques, which are known to produce polymers with well-defined molecular weights and low dispersity.

Block Copolymers are linear polymers consisting of two or more distinct, covalently bonded polymer segments. The synthesis of block copolymers containing poly(this compound) segments would likely employ sequential monomer addition via CRP methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). In a typical RAFT process, a first block is synthesized, and the resulting polymer acts as a macro-chain transfer agent (macro-CTA) for the polymerization of the second monomer. researchgate.net For instance, a polystyrene block could be synthesized first, followed by the addition of this compound to grow the second block, resulting in a polystyrene-b-poly(this compound) diblock copolymer. The bulky methyl benzoate group might influence polymerization kinetics and the phase-separated morphologies characteristic of block copolymers. nih.gov

Graft Copolymers are branched macromolecules where side chains of one chemical composition are attached to a main polymer backbone of a different composition. wikipedia.org There are three primary strategies for synthesizing graft copolymers, all of which are theoretically applicable to this compound:

Grafting-through: This method involves the polymerization of macromonomers. A poly(this compound) chain with a polymerizable end-group could be synthesized and then copolymerized with another monomer to form a densely grafted or "bottlebrush" polymer. cmu.edu

Grafting-from: In this approach, a polymer backbone is created with initiator sites along its chain. A second monomer, such as this compound, is then polymerized from these sites. For example, a poly(2-(bromoisobutyryl)ethyl methacrylate) macroinitiator could be used to initiate the ATRP of this compound, grafting chains onto the initial backbone. cmu.edu

Grafting-to: This technique involves attaching pre-synthesized polymer chains to a functionalized backbone. wikipedia.org A poly(this compound) chain with a reactive end-group could be coupled to a polymer backbone containing complementary functional groups. wikipedia.org

The following table, based on data for related block copolymers, illustrates the controlled nature of these synthesis methods.

| Copolymer System | Method | First Block Mₙ (g/mol) | Final Block Copolymer Mₙ (g/mol) | Dispersity (Đ) | Reference |

|---|---|---|---|---|---|

| Polystyrene-b-Poly(butyl acrylate)-b-Polystyrene | RAFT | 5,900 (PS) | 17,800 | <1.2 | mdpi.com |

| PAMPS-b-PMMA | ATRP (Ru-catalyzed) | - | 12,500 | 1.25 | nih.gov |

| PNVC-b-PMMA | Photoiniferter | - | 21,900 | 1.09 | osti.gov |

Stereochemical Control in Polymerization Processes

Stereochemical control during polymerization refers to the ability to direct the spatial arrangement (tacticity) of chiral centers in the polymer backbone. For vinyl polymers like those made from this compound, the tertiary carbon in the backbone is a stereocenter. The tacticity can significantly impact the polymer's physical properties, such as crystallinity and thermal characteristics. The three primary forms of tacticity are:

Isotactic: All stereocenters have the same configuration.

Syndiotactic: The stereocenters have regularly alternating configurations.

Atactic: The stereocenters are randomly arranged.

Achieving stereocontrol in the polymerization of acrylates and methacrylates typically requires specialized catalytic systems rather than standard free-radical polymerization, which usually yields atactic polymers. wikipedia.orgCatalytic Systems for Stereocontrol:

Lewis Acid Catalysis: Lewis pairs have been shown to be effective for the controlled polymerization of methyl methacrylate, producing polymers with narrow molecular weight distributions. rsc.org Certain chiral Lewis acid catalysts can influence the stereochemistry of monomer addition, favoring the formation of either isotactic or syndiotactic polymers.

Metallocene Catalysts: While famous for their use in olefin polymerization, specific metallocene systems can also control the polymerization of polar monomers, potentially including acrylates. The geometry of the catalyst's coordination site can direct the incoming monomer to add with a specific orientation. nih.gov

Organocatalysis: The ring-opening polymerization (ROP) of cyclic monomers has seen significant advances in stereocontrol using organocatalysts. rsc.orgrsc.org While not directly applicable to the vinyl polymerization of this compound, the principles of using chiral organic molecules to create an asymmetric environment around the propagating chain end are relevant.

For this compound, the sterically demanding methyl benzoate group located ortho to the acrylate (B77674) would play a crucial role in any stereocontrolled polymerization. This bulky substituent could enhance the stereodirecting effect of a chiral catalyst, potentially leading to high levels of tacticity. The specific catalyst system would determine whether an isotactic or syndiotactic polymer is favored. A successful stereocontrolled polymerization could yield crystalline or semi-crystalline poly(this compound) with distinct thermal and mechanical properties compared to its atactic counterpart.

Chemical Transformations and Derivatization Studies

Reactions of the Acryloyl Moiety

The acryloyl group, an α,β-unsaturated ketone system, is a prime target for various addition and cycloaddition reactions. Its electrophilic nature at the β-carbon and the dienic potential of the conjugated system are central to its reactivity.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like Methyl 2-acryloylbenzoate. nih.govvt.edu In this reaction, a nucleophile attacks the electrophilic β-carbon of the acryloyl group. This process is highly valuable for forming carbon-carbon and carbon-heteroatom bonds in a mild and efficient manner. nih.gov A variety of nucleophiles, including amines, thiols, and stabilized carbanions, can be employed as Michael donors. google.com

The general mechanism for a base-catalyzed Michael addition involves the deprotonation of the nucleophile (e.g., a thiol) to form a more potent nucleophile (a thiolate), which then adds to the β-carbon of the acryloyl system. Subsequent protonation of the resulting enolate yields the final 1,4-adduct. nih.gov

Aza-Michael Addition: Primary and secondary amines are effective nucleophiles in aza-Michael additions. openstax.orgchemguide.co.uk The reaction of an amine with this compound would lead to the formation of a β-amino ketone derivative. These reactions can often proceed without a catalyst, although bases can be used to increase the reaction rate. The use of heterocyclic amines as nucleophiles has also been extensively studied, providing routes to complex heterocyclic structures. masterorganicchemistry.com

Thia-Michael Addition: Thiols are particularly reactive Michael donors, and their addition to α,β-unsaturated systems is often referred to as the "thiol-Michael addition click reaction" due to its efficiency and high yield. researchgate.net The reaction is typically catalyzed by a base or a nucleophilic initiator. nih.govrsc.org The addition of a thiol, such as 2-mercaptoethanol, to this compound would yield a thioether derivative. vt.edu

Table 1: Representative Michael Addition Reactions

| Michael Donor (Nucleophile) | Michael Acceptor | Product Type |

| Primary/Secondary Amine | This compound | β-Amino Ketone Adduct |

| Thiol | This compound | β-Thioether Ketone Adduct |

| Malonate Ester | This compound | γ-Keto Ester Derivative |

The carbon-carbon double bond of the acryloyl group, activated by the adjacent carbonyl and benzoate (B1203000) groups, makes this compound an effective dienophile ("diene-loving") in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comlibretexts.orgmychemblog.com This reaction is a powerful tool for constructing six-membered rings with a high degree of stereochemical control. nih.gov

In a typical Diels-Alder reaction, this compound would react with a conjugated diene, such as cyclopentadiene, to form a bicyclic adduct. sigmaaldrich.com The reaction is concerted, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. masterorganicchemistry.com

Regioselectivity : When an unsymmetrical diene reacts with the unsymmetrical dienophile this compound, the formation of constitutional isomers is possible. Generally, reactions involving 1-substituted dienes favor the "ortho" (1,2) adduct, while 2-substituted dienes favor the "para" (1,4) adduct. masterorganicchemistry.com

Stereoselectivity : The Diels-Alder reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. Furthermore, there is often a preference for the endo product due to favorable secondary orbital interactions in the transition state, although the exo product can sometimes be favored under conditions of thermodynamic control. nih.govsciforum.net Lewis acid catalysts can enhance both the reaction rate and the selectivity. d-nb.info

Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are also a powerful synthetic strategy, allowing for the rapid construction of complex polycyclic systems from acyclic precursors. khanacademy.orgsci-hub.se

Table 2: Diels-Alder Reaction with Cyclopentadiene

| Diene | Dienophile | Expected Major Product Stereoisomer |

| Cyclopentadiene | This compound | Endo Adduct |

The selective reduction of the acryloyl moiety in this compound presents a synthetic challenge due to the presence of two reducible groups: the carbon-carbon double bond and the ketone carbonyl group. Different reagents and conditions allow for the selective reduction of one group over the other.

Reduction of the C=C Double Bond (Conjugate Reduction) : Catalytic transfer hydrogenation is a highly effective method for the chemoselective reduction of the C=C bond in α,β-unsaturated ketones, yielding the corresponding saturated ketone. bohrium.comacs.org This can be achieved using various transition metal catalysts (e.g., based on Iridium, Rhodium, or Iron) with a hydrogen donor like isopropanol (B130326) or formic acid. rsc.orgthieme-connect.comrsc.org Standard catalytic hydrogenation with H₂ gas over palladium on carbon (Pd/C) would likely reduce both the alkene and the ketone. libretexts.orgvanderbilt.edu

Reduction of the C=O Carbonyl Group (1,2-Reduction) : The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) in a protic solvent like methanol (B129727), is a premier method for the selective 1,2-reduction of the ketone carbonyl in an α,β-unsaturated system. wikipedia.orgorganic-chemistry.org This reaction yields an allylic alcohol while leaving the C=C double bond intact. harvard.edu In contrast, using NaBH₄ alone might lead to a mixture of 1,2- and 1,4-reduction products. masterorganicchemistry.com

Table 3: Selective Reduction Pathways for the Acryloyl Moiety

| Reagent / System | Moiety Reduced | Product Type |

| [IrCp*Cl₂]₂ / HCOOH | C=C | Saturated Ketone |

| NaBH₄ / CeCl₃ | C=O | Allylic Alcohol |

| H₂ / Pd/C | C=C and C=O | Saturated Alcohol |

Reactions Involving the Benzoate Ester Group

The methyl benzoate portion of the molecule undergoes reactions typical of carboxylic acid esters, primarily involving nucleophilic acyl substitution.

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. masterorganicchemistry.com For this compound, the methyl group can be exchanged for other alkyl or aryl groups by reacting it with a different alcohol in the presence of a catalyst. This reaction is often an equilibrium process, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the methanol byproduct. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In the presence of an acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the new alcohol. The mechanism involves a tetrahedral intermediate. masterorganicchemistry.com

Base-Catalyzed Transesterification : Base-catalyzed transesterification typically uses an alkoxide base corresponding to the alcohol being used for the exchange (e.g., sodium benzyloxide for reaction with benzyl (B1604629) alcohol). The alkoxide acts as a potent nucleophile, attacking the ester carbonyl. masterorganicchemistry.com

Other Catalysts : A wide variety of other catalysts can be used, including organometallic compounds and heterogeneous catalysts like silica-supported boric acid, which can offer advantages in terms of mild reaction conditions and ease of separation. nih.gov For instance, the transesterification of methyl esters with benzyl alcohol can be efficiently catalyzed. nih.govresearchgate.net

Table 4: Catalysts for Transesterification of Methyl Esters

| Catalyst Type | Example Catalyst | Reaction Condition |

| Acid | Sulfuric Acid (H₂SO₄) | Acidic, often with heat |

| Base | Sodium Alkoxide (NaOR') | Basic |

| Heterogeneous | Silica-Supported Boric Acid | Often solvent-free, with heat |

| Organometallic | Tetranuclear Zinc Cluster | Mild, neutral conditions |

Hydrolysis is the cleavage of the ester bond by reaction with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. savemyexams.comlibretexts.org

Acid-Catalyzed Hydrolysis : The reaction of this compound with water under acidic conditions is a reversible process, representing the reverse of Fischer esterification. savemyexams.com Heating the ester with an excess of water and a strong acid catalyst (like dilute H₂SO₄) will establish an equilibrium containing the ester, water, 2-acryloylbenzoic acid, and methanol. youtube.com

Base-Catalyzed Hydrolysis (Saponification) : In contrast, hydrolysis under basic conditions (saponification) is an irreversible reaction that proceeds to completion. libretexts.org Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), yields the sodium salt of the carboxylic acid (sodium 2-acryloylbenzoate) and methanol. savemyexams.comyoutube.com The free carboxylic acid can then be obtained by subsequent acidification of the reaction mixture. savemyexams.com The rate of base-catalyzed hydrolysis is generally sensitive to steric hindrance around the ester group. viu.ca

Synthesis of Functionalized Derivatives of this compound

The unique structural features of this compound, which include a reactive α,β-unsaturated ketone system, an aromatic ring, and an ester linkage, provide multiple avenues for chemical modification. These transformations allow for the synthesis of a diverse range of functionalized derivatives, enabling the fine-tuning of its chemical and physical properties for specific research applications. Key derivatization strategies focus on modifications of the aromatic ring and transformations of the ester group.

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for introducing new functional groups onto the ring. The reactivity and regioselectivity of these substitutions are dictated by the electronic properties of the existing substituents: the acryloyl group (-COCH=CH₂) and the methoxycarbonyl group (-COOCH₃). Both of these groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene. wikipedia.orgsavemyexams.com Consequently, more forcing reaction conditions are typically required to achieve substitution.

The electron-withdrawing nature of the acryloyl and methoxycarbonyl groups directs incoming electrophiles to the meta positions (C4 and C6) relative to their points of attachment. This is because the ortho and para positions are significantly more deactivated due to the resonance effects of these substituents. organic-chemistry.orgresearchgate.net

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common modification. While specific studies on the nitration of this compound are not extensively documented, the nitration of the closely related compound, methyl benzoate, is a well-established reaction that proceeds with a mixture of concentrated nitric acid and sulfuric acid. savemyexams.comorgsyn.orgnih.gov This reaction yields methyl 3-nitrobenzoate as the major product. orgsyn.org By analogy, the nitration of this compound is expected to produce a mixture of Methyl 4-nitro-2-acryloylbenzoate and Methyl 6-nitro-2-acryloylbenzoate. The reaction must be carefully controlled, often at low temperatures, to prevent side reactions and the formation of dinitrated products. libretexts.orgnottingham.ac.uk

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) is another key transformation. This typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. drugfuture.com Similar to nitration, the electron-withdrawing substituents will direct the incoming halogen to the meta positions. For instance, the bromination of methyl benzoate would yield methyl 3-bromobenzoate. Therefore, the halogenation of this compound is predicted to yield the corresponding 4- and 6-halo-substituted derivatives.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important methods for forming new carbon-carbon bonds with an aromatic ring. wikipedia.org However, these reactions are generally not effective on strongly deactivated aromatic rings, such as that in this compound. nih.gov The presence of two electron-withdrawing groups significantly reduces the nucleophilicity of the benzene ring, making it less reactive towards the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions. While there are reports of successful Friedel-Crafts reactions on deactivated systems under specific conditions, these are not standard transformations for this class of compounds. orgsyn.org

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 4-nitro-2-acryloylbenzoate, Methyl 6-nitro-2-acryloylbenzoate |

| Bromination | Br₂, FeBr₃ | Methyl 4-bromo-2-acryloylbenzoate, Methyl 6-bromo-2-acryloylbenzoate |

| Chlorination | Cl₂, AlCl₃ | Methyl 4-chloro-2-acryloylbenzoate, Methyl 6-chloro-2-acryloylbenzoate |

The methyl ester functionality of this compound provides a valuable handle for further derivatization, most notably through hydrolysis and amidation reactions. These transformations convert the ester into other functional groups, which can then be used to link the molecule to other chemical entities or to impart specific properties such as pH-responsiveness.

Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. mdpi.com Basic hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and often requires heating. mdpi.com This reaction is generally irreversible and proceeds to completion to yield the carboxylate salt, which upon acidification gives the free carboxylic acid. In the case of this compound, hydrolysis would yield 2-acryloylbenzoic acid. This derivative is of particular interest as a monomer for the synthesis of functional polymers and as an intermediate for the preparation of more complex molecules where the carboxylic acid can serve as a synthetic handle. For example, a similar hydrolysis of a methyl ester to its corresponding carboxylic acid is a key step in the synthesis of certain pyrrole-benzoic acid derivatives. researchgate.net

Amidation: The direct conversion of the methyl ester to an amide can be achieved by reaction with a primary or secondary amine. This reaction often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. libretexts.org Various catalytic systems have been developed for the direct amidation of esters, including those based on niobium oxide (Nb₂O₅) or nickel complexes. Another approach involves the use of strong, non-nucleophilic bases like potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO), which has been shown to promote the amidation of various methyl esters with a range of amines. libretexts.org The resulting 2-acryloylbenzamides are valuable compounds in their own right and can be designed with specific functionalities by choosing the appropriate amine. For instance, incorporating amine-containing polymers could lead to the formation of graft copolymers with interesting solution properties. This strategy is employed in creating dual pH- and temperature-responsive polymers for potential drug delivery systems by amidating methyl ester-functionalized polymers.

Table 2: Key Derivatization Reactions of the Ester Linkage in this compound

| Reaction | Reagents/Conditions | Product | Potential Research Applications |

|---|---|---|---|

| Hydrolysis | NaOH (aq), heat; then H₃O⁺ | 2-Acryloylbenzoic acid | Monomer for functional polymers, synthetic intermediate |

| Amidation | R¹R²NH, catalyst (e.g., Nb₂O₅) or promoter (e.g., t-BuOK/DMSO) | N,N-R¹R²-2-acryloylbenzamide | Synthesis of functional small molecules, polymer modification |

Advanced Characterization Methodologies in Academic Research

Spectroscopic Techniques for Molecular and Macromolecular Analysis

Spectroscopy is indispensable for elucidating the structural features of Methyl 2-acryloylbenzoate, from atomic connectivity to electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences and Multidimensional Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive confirmation of the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While one-dimensional spectra offer primary evidence, advanced two-dimensional (2D) techniques are employed for unambiguous assignment of all signals.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the three protons of the vinyl group (which typically form a complex splitting pattern), and a singlet for the methyl ester protons. The ¹³C NMR spectrum would correspondingly display signals for the aromatic carbons, two carbonyl carbons (ester and ketone), two vinyl carbons, and the methyl carbon.

Multidimensional Techniques: To resolve ambiguities, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons. It would be used to trace the connectivity within the aromatic ring and confirm the relationship between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (2-3 bond) correlations between protons and carbons. It is critical for identifying quaternary carbons and piecing together the molecular fragments. For instance, it would show a correlation between the methyl protons and the ester carbonyl carbon, confirming their connectivity.

The collective data from these experiments provides an irrefutable confirmation of the synthesized structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

| Aromatic Protons | ¹H | 7.5 - 8.2 | Multiplet |

| Vinyl Protons | ¹H | 6.0 - 7.0 | 3 distinct multiplets (AMX system) |

| Methyl Protons | ¹H | ~3.9 | Singlet |

| Aromatic Carbons | ¹³C | 128 - 140 | 4 signals for protonated, 2 for quaternary carbons |

| Ketone Carbonyl | ¹³C | ~195 | Quaternary |

| Ester Carbonyl | ¹³C | ~166 | Quaternary |

| Vinyl Carbons | ¹³C | 130 - 138 | 2 distinct signals |

| Methyl Carbon | ¹³C | ~53 | Single resonance |

Infrared (IR) and Raman Spectroscopy: Vibrational Mode Assignments and In-situ Monitoring

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are employed to identify the functional groups present in this compound by probing their characteristic molecular vibrations. ksu.edu.sa

The key functional groups in the molecule—the ester carbonyl, the α,β-unsaturated ketone, the carbon-carbon double bond of the vinyl group, and the aromatic ring—all possess distinct vibrational frequencies. The ester and ketone C=O stretching vibrations are particularly strong in the IR spectrum and are expected to appear as two separate bands due to their different electronic environments. kpi.ua

Raman spectroscopy is highly complementary to IR and is especially valuable for the in-situ monitoring of polymerization reactions. mdpi.comazom.com The polymerization of this compound can be tracked in real-time by monitoring the decrease in the intensity of the vinyl C=C stretching band (around 1630-1640 cm⁻¹). azom.com An aromatic ring vibration, which remains unchanged during the reaction, can serve as a reliable internal standard for quantitative analysis of monomer conversion. azom.com This approach provides crucial kinetic data for polymerization processes. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |

| C-H Stretch (Aromatic & Vinyl) | Ar-H, C=C-H | 3000 - 3100 | IR, Raman |

| C=O Stretch (Ester) | -COO- | 1720 - 1740 | IR (Strong) |

| C=O Stretch (Ketone, Conjugated) | -CO-C=C | 1670 - 1690 | IR (Strong) |

| C=C Stretch (Alkene) | -CH=CH₂ | 1630 - 1640 | Raman (Strong) |

| C=C Stretch (Aromatic) | Aromatic Ring | 1580 - 1600, 1450 - 1500 | IR, Raman |

| C-O Stretch (Ester) | -C-O- | 1100 - 1300 | IR (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Photophysical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by measuring the absorption of light that promotes electrons from a ground state to a higher energy excited state. libretexts.org The molecule contains several chromophores—the benzene (B151609) ring, the ester group, and the α,β-unsaturated ketone—that form an extended conjugated system.

This conjugation gives rise to two primary types of electronic transitions:

π → π* Transitions: These high-intensity absorptions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals. They are characteristic of conjugated systems and are expected to be the dominant feature in the UV spectrum of the molecule. shu.ac.uk

n → π* Transitions: These are lower-intensity transitions resulting from the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms) to a π* antibonding orbital. libretexts.orgshu.ac.uk These typically occur at longer wavelengths compared to π → π* transitions within the same chromophore. uzh.ch

Further photophysical studies, such as fluorescence spectroscopy, can be conducted to investigate the fate of the molecule after excitation. rsc.org These studies measure properties like fluorescence quantum yield and excited-state lifetime, which are important for applications in areas like photopolymerization, where the molecule's excited state reactivity is harnessed.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Intensity |

| π → π | π (Conjugated System) → π (Conjugated System) | High |

| n → π | n (Oxygen Lone Pair) → π (Carbonyl) | Low |

Mass Spectrometry (MS) Techniques: High-Resolution and Tandem MS for Structural Confirmation

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. nih.gov This precision allows for the unambiguous determination of the elemental formula (C₁₁H₁₀O₄), distinguishing it from any other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In tandem MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the molecule's structure. The fragmentation pattern of this compound is expected to show characteristic losses of functional groups, such as the methoxy (B1213986) group from the ester or the entire acryloyl side chain. Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR.

Table 4: Plausible Mass Spectrometry Fragments for this compound (Nominal Mass)

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion (m/z 206) |

| 206 | [C₁₁H₁₀O₄]⁺˙ (Molecular Ion) | - |

| 175 | [M - OCH₃]⁺ | Loss of methoxy radical (31 Da) |

| 151 | [M - C₃H₃O]⁺ | Loss of acryloyl radical (55 Da) |

| 148 | [M - C₂H₂O₂]⁺˙ (from rearrangement) | Loss of ketene (B1206846) + CO (58 Da) |

| 120 | [C₇H₄O₂]⁺˙ | - |

| 55 | [C₃H₃O]⁺ (Acryloyl cation) | - |

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for quantifying its purity.

Gas Chromatography (GC) for Volatile Purity and Reaction Monitoring

Gas Chromatography (GC) is the premier method for the analysis of volatile and thermally stable compounds like this compound. It is routinely used for both qualitative and quantitative purposes.

Purity Assessment: When a sample of this compound is injected into a GC system, it is vaporized and separated on a capillary column. A pure sample will yield a single, sharp peak at a specific retention time under defined analytical conditions. The presence of other peaks indicates impurities, and their peak areas can be used to quantify the purity of the sample, often exceeding 99% in research-grade materials.

Reaction Monitoring: GC is an effective tool for monitoring the progress of the synthesis of this compound. nih.gov By withdrawing small aliquots from the reaction vessel over time and analyzing them by GC, one can track the disappearance of reactants and the formation of the product. This allows for the determination of reaction kinetics and the optimization of reaction conditions such as temperature, time, and catalyst loading. A flame ionization detector (FID) is typically used due to its high sensitivity for organic compounds.

Table 5: Typical Gas Chromatography Parameters for Analysis of this compound

| Parameter | Typical Setting |

| Column Type | Capillary, e.g., DB-5 or Rxi-1ms (low to mid-polarity) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temp. | 250 °C |

| Oven Program | e.g., 100 °C hold 2 min, ramp 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of non-volatile or thermally unstable compounds. In the context of this compound, a monomer used in polymer synthesis, HPLC is instrumental for assessing its purity, monitoring the progress of its synthesis, and detecting any impurities or degradation products.

The methodology typically employs a stationary phase, often a C18-bonded silica (B1680970) particle column, and a mobile phase that is a mixture of solvents like acetonitrile (B52724) and water, sometimes with additives like phosphoric or formic acid to improve peak shape. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. As the sample is injected into the system, components with a higher affinity for the stationary phase travel slower, while those with a higher affinity for the mobile phase move faster, resulting in separation. Detection is commonly achieved using a photodiode array (PDA) detector, which can measure absorbance over a range of wavelengths. nih.gov

While specific application notes for this compound are not prevalent in public literature, the analysis of structurally similar aromatic esters and methacrylate (B99206) precursors is well-established. For instance, the analysis of various paraben derivatives (alkyl esters of p-hydroxybenzoic acid) is routinely performed using reverse-phase HPLC with C18 columns. nih.govdntb.gov.ua These methods demonstrate the capability of HPLC to separate closely related non-volatile compounds with high resolution. The conditions used for such analyses provide a strong starting point for developing a robust method for this compound.

A hypothetical HPLC method for the purity assessment of this compound could involve the following parameters, extrapolated from established methods for similar analytes:

| Parameter | Condition | Rationale |

| Column | C18-bonded silica, 2.6-5 µm particle size | Provides excellent separation for non-polar to moderately polar organic molecules like aromatic esters. nih.gov |

| Mobile Phase | Acetonitrile/Water gradient | A gradient elution allows for the separation of a wider range of impurities with varying polarities. |

| Detector | Photodiode Array (PDA) at ~254 nm | The benzoyl group in the molecule is expected to have strong UV absorbance, enabling sensitive detection. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and separation efficiency. lcms.cz |

| Injection Volume | 1-10 µL | Small injection volumes are typical to avoid column overloading and maintain sharp peaks. nih.govshimadzu.com |

This technique is crucial for quality control, ensuring that the monomer meets the required purity specifications before being used in polymerization reactions, as impurities can significantly affect the final polymer's properties.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

Once this compound is polymerized to form poly(this compound), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes the primary technique for characterizing its molecular weight and molecular weight distribution. These parameters are critical as they directly influence the polymer's mechanical, thermal, and rheological properties. mdpi.com

GPC separates polymer molecules based on their hydrodynamic volume in solution. The system consists of a column packed with porous gel beads. Larger polymer coils are excluded from the pores and thus travel through the column more quickly, eluting first. Smaller molecules can penetrate the pores to varying extents, leading to a longer path and later elution. The output is a chromatogram showing the distribution of polymer sizes.

The analysis of poly(this compound) would be analogous to that of its well-studied structural analog, poly(methyl methacrylate) (PMMA). mdpi.com The experimental setup typically involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and pumping it through the GPC columns. researchgate.net A differential refractive index (RI) detector is commonly used as its response is proportional to the concentration of the polymer. lcms.cz

The system is calibrated using narrow molecular weight standards, such as polystyrene or PMMA, to create a calibration curve of log(molecular weight) versus elution time. This curve is then used to determine the molecular weight averages (e.g., number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample. A low PDI value (closer to 1.0) indicates a more uniform distribution of polymer chain lengths, which is often desirable and can be achieved through controlled polymerization techniques. rwth-aachen.de

| Parameter | Description | Typical Value for Polymethacrylates |

| Mn (Number-Average MW) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 104 - 106 Da mdpi.com |

| Mw (Weight-Average MW) | An average that accounts for the contribution of larger molecules, which have a greater impact on properties like viscosity. | 104 - 107 Da mdpi.com |

| PDI (Polydispersity Index) | A measure of the breadth of the molecular weight distribution (Mw/Mn). | 1.1 - 2.5+ |

Thermal Analysis Techniques for Polymerization Studies

Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal properties of polymers, including poly(this compound). It measures the difference in heat flow between a sample and a reference as a function of temperature, providing quantitative information about thermal events.

For a polymer derived from this compound, DSC is used to determine key phase transitions. The most important of these is the glass transition temperature (Tg), which appears as a step-like change in the heat capacity on the DSC thermogram. The Tg marks the transition from a rigid, glassy state to a more flexible, rubbery state and is a critical parameter for defining the material's service temperature. For polymethacrylates, the Tg is influenced by the structure of the side chains. metu.edu.tr

DSC can also be used to study the energetics of the polymerization reaction itself. By heating the this compound monomer in the DSC pan, often with an initiator, the exothermic heat of polymerization can be measured. The area under the exothermic peak is directly proportional to the enthalpy of the reaction. This information is valuable for understanding the reaction kinetics and for process safety considerations in large-scale polymer production. vot.pl If the resulting polymer is semi-crystalline, DSC can also detect melting (an endothermic peak) and crystallization (an exothermic peak) events. mdpi.com

| Thermal Event | Appearance on DSC Curve | Information Obtained for Poly(this compound) |

| Glass Transition | Endothermic step change in heat flow | Glass Transition Temperature (Tg), defining the upper-use temperature. researchgate.net |

| Polymerization | Broad exothermic peak | Enthalpy of polymerization, reaction temperature range. vot.pl |

| Melting | Endothermic peak | Melting Temperature (Tm) and enthalpy of fusion (for crystalline domains). mdpi.com |

| Crystallization | Exothermic peak | Crystallization Temperature (Tc) and enthalpy of crystallization. mdpi.com |

Thermogravimetric Analysis (TGA) for Decomposition Mechanisms

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For poly(this compound), TGA is essential for determining its thermal stability and investigating its decomposition mechanism.

The TGA instrument heats a small sample on a precision balance at a controlled rate. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum decomposition rate (obtained from the derivative of the TGA curve, DTG) are key indicators of the polymer's thermal stability. marquette.edu

Polymethacrylates like PMMA are known to decompose primarily through depolymerization, a process where the polymer chain "unzips" to yield the original monomer. metu.edu.trmarquette.edu TGA experiments on poly(this compound) would reveal the temperature range over which this process occurs. The decomposition may happen in one or multiple steps, which can provide insight into the underlying chemical reactions. For instance, some polymethacrylates show an initial weight loss at lower temperatures due to the scission of weak links, followed by a main decomposition step at higher temperatures corresponding to random chain scission and depolymerization. marquette.edu By analyzing the residual mass and the shape of the TGA and DTG curves, researchers can elucidate the degradation pathways. researchgate.net

| TGA Parameter | Description | Significance for Poly(this compound) |

| Tonset | The temperature at which significant mass loss begins. | Indicates the start of thermal decomposition and the upper limit of thermal stability. mdpi.com |

| Tpeak (from DTG) | The temperature at which the rate of mass loss is maximal. | Corresponds to the most rapid point of decomposition. mdpi.com |

| Mass Loss (%) | The percentage of the original mass lost in a specific temperature range. | Relates to specific decomposition steps (e.g., side-chain cleavage, main-chain scission). researchgate.net |

| Residual Mass (%) | The mass remaining at the end of the experiment. | Indicates the amount of non-volatile residue or char formed. |

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactive nature of Methyl 2-acryloylbenzoate. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations can predict a wide range of molecular properties for this compound.

While specific DFT studies on this compound are not abundant in the public literature, research on analogous compounds such as Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate provides a strong basis for understanding its behavior. mdpi.com In a study on this similar molecule, DFT calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and simulate its spectroscopic properties. mdpi.com Such calculations for this compound would similarly elucidate its structural parameters, vibrational frequencies (FT-IR), and electronic transitions (UV-Visible).

Table 1: Representative Data from DFT Calculations on an Analogous Acrylate (B77674) Compound

| Property | Calculated Value |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles |

| HOMO Energy | Typically in the range of -6 to -8 eV |

| LUMO Energy | Typically in the range of -1 to -3 eV |

| HOMO-LUMO Gap | Approximately 4 to 5 eV |

| Dipole Moment | Calculated to understand polarity |

| Vibrational Frequencies | Correlated with experimental IR spectra |

This table is illustrative and based on typical values for similar organic molecules and findings for analogous structures. mdpi.comresearchgate.net

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational expense than DFT. mdpi.com

For this compound, ab initio calculations could be employed to obtain benchmark-quality data for its geometry, energy, and other electronic properties. While computationally intensive, these methods are crucial for validating results from more approximate methods like DFT and for studying systems where electron correlation effects are particularly important. mdpi.com

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital. wikipedia.org The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding a molecule's reactivity. libretexts.org

Frontier Orbital Theory posits that the most significant interactions between molecules occur between the HOMO of one molecule and the LUMO of another. libretexts.org For this compound, the HOMO is likely localized on the electron-rich aromatic ring and the acrylate double bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl groups and the acrylate system, indicating these are the regions for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

Table 2: Illustrative Frontier Orbital Data for a Generic Acrylate Monomer

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Primarily located on the C=C-C=O system |

| HOMO | -7.0 | Distributed over the aromatic ring and C=C bond |

| HOMO-LUMO Gap | 5.5 | Indicates moderate reactivity |

This table provides representative values to illustrate the concepts of frontier orbital theory.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules and their assemblies. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms and molecules over time, revealing information about conformational changes, intermolecular interactions, and the bulk properties of materials. nih.govyoutube.com

The flexibility of the ester and acrylate groups in this compound allows for a variety of conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. These simulations also provide detailed insights into the non-covalent interactions, such as van der Waals forces and electrostatic interactions, that govern how molecules of this compound interact with each other in the liquid or solid state.

For the polymer derived from this compound, poly(this compound), MD simulations are invaluable for understanding its macroscopic properties. Simulations of this polymer would shed light on the dynamics of the polymer chains, including their flexibility, entanglement, and diffusion in a melt or solution. rsc.orgresearchgate.net

Furthermore, if the polymer is part of a block copolymer system, MD simulations can predict its self-assembly behavior. ucsb.eduyoutube.com Depending on the chemical nature of the other block, poly(this compound) could drive the formation of various nanostructures, such as micelles, vesicles, or ordered domains in the solid state. mdpi.comaps.org These simulations are crucial for designing polymers that self-assemble into materials with desired morphologies and properties for applications in nanotechnology and materials science. aps.orgaps.org

Reaction Pathway Modeling and Transition State Theory

Reaction pathway modeling is a cornerstone of computational chemistry, aiming to map the energetic landscape that governs a chemical transformation from reactants to products. This is intrinsically linked with Transition State Theory (TST), which provides a framework for calculating the rates of elementary reactions based on the properties of the transition state.

Mechanistic Elucidation via Potential Energy Surface Mapping